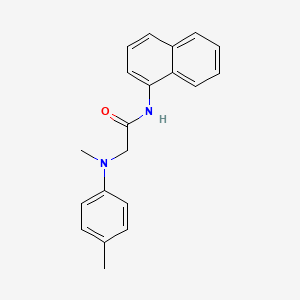

N~2~-Methyl-N~2~-(4-methylphenyl)-N-naphthalen-1-ylglycinamide

Description

N²-Methyl-N²-(4-methylphenyl)-N-naphthalen-1-ylglycinamide is a glycinamide derivative characterized by a naphthalene moiety at the N-terminal and dual substituents (methyl and 4-methylphenyl groups) at the N²-position. Its synthesis likely follows established methods for glycinamide derivatives, such as EDC/HOBt-mediated coupling reactions, as seen in analogous compounds .

Properties

CAS No. |

62227-37-6 |

|---|---|

Molecular Formula |

C20H20N2O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-(N,4-dimethylanilino)-N-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C20H20N2O/c1-15-10-12-17(13-11-15)22(2)14-20(23)21-19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,14H2,1-2H3,(H,21,23) |

InChI Key |

NJIOZVKWXXGKFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)CC(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalen-1-ylamine with methyl(p-tolyl)amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

- Naphthalen-1-ylamine + Methyl(p-tolyl)amine + Acetic Anhydride → 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can yield amines or other reduced forms.

- Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

- Substitution : Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

- Oxidation : Formation of naphthalene oxides or toluidine derivatives.

- Reduction : Production of naphthylamines or methylated amines.

- Substitution : Various substituted naphthalenes or toluenes.

Scientific Research Applications

2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

- Chemistry : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

- Industry : Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(methyl(p-tolyl)amino)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Key Observations :

- In contrast, sulfonyl and nitro groups in analogs (e.g., ) introduce electron-withdrawing effects, which may alter reactivity or binding affinity.

- Bulk and Solubility : The naphthalene moiety in the target compound increases hydrophobicity, whereas sulfonyl groups in analogs could improve solubility via polar interactions.

Pharmacological and Functional Comparisons

- Antioxidant Potential: Hydroxamic acid derivatives (e.g., ) show radical-scavenging activity (DPPH assay), but the target compound’s lack of a hydroxamate group may limit similar effects.

- Nrf2 Activation: Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate is a non-electrophilic Nrf2 activator, highlighting the role of naphthalene in target engagement. The target’s methylphenyl groups may modulate this activity.

Software and Analytical Tools

- Structure Determination : Programs like SHELX and WinGX are widely used for small-molecule refinement and crystallographic analysis, applicable to the target compound if structural studies are conducted.

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s formalism ) could decode packing motifs, particularly for weak C–H···X interactions observed in analogs .

Biological Activity

N~2~-Methyl-N~2~-(4-methylphenyl)-N-naphthalen-1-ylglycinamide, also referred to by its CAS number 62227-40-1, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and findings from recent studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a naphthalene ring system substituted with a methyl and a p-tolyl group at the nitrogen position. Its molecular formula is , with a molecular weight of 304.4 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 62227-40-1 |

| Molecular Formula | C20H20N2O |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | 2-(N,4-dimethylanilino)-N-naphthalen-2-ylacetamide |

The biological activity of this compound is thought to involve its interaction with various molecular targets within cells. Preliminary studies suggest that it may modulate the activity of specific enzymes and receptors, influencing pathways related to cell signaling and gene expression.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to specific receptors, altering their activity and leading to downstream biological effects.

Biological Activity

Research has indicated several potential biological activities associated with this compound, including:

1. Anticancer Properties

Studies have explored the compound's ability to induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cells, suggesting its potential as an anticancer agent.

2. Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy was evaluated using standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics.

3. Neuroprotective Effects

Research has suggested that the compound may possess neuroprotective qualities, potentially benefiting conditions like neurodegenerative diseases. Animal models have indicated reduced neuronal damage following administration of the compound during induced neurotoxicity.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.